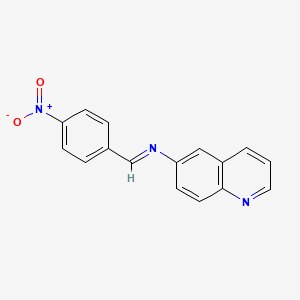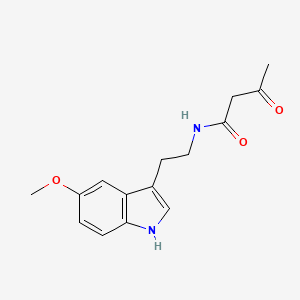
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of an indole moiety substituted with a methoxy group at the 5-position and an ethyl chain linked to a 3-oxobutanamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The 5-methoxyindole undergoes alkylation with an appropriate ethylating agent to introduce the ethyl chain.
Amidation: The resulting intermediate is then subjected to amidation with 3-oxobutanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Shares a similar indole structure with an iodo substitution.
5-Methoxy-N,N-diisopropyltryptamine: Another indole derivative with methoxy substitution.
Uniqueness
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of the 3-oxobutanamide group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
112081-40-0 |
|---|---|
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)7-15(19)16-6-5-11-9-17-14-4-3-12(20-2)8-13(11)14/h3-4,8-9,17H,5-7H2,1-2H3,(H,16,19) |
Clave InChI |
NMQJDEDRZIUFBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




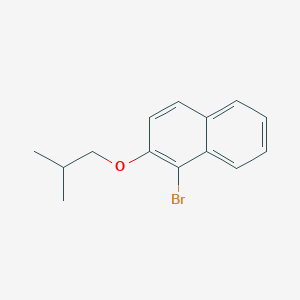


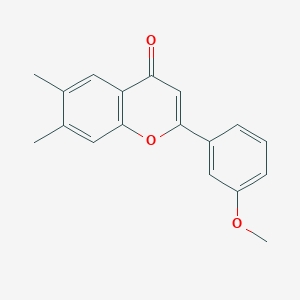
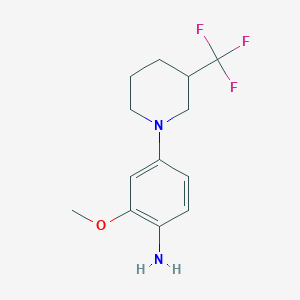
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)
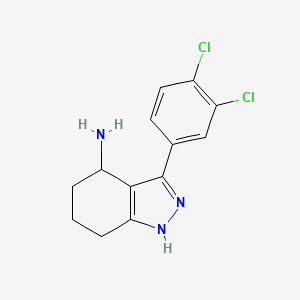

![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
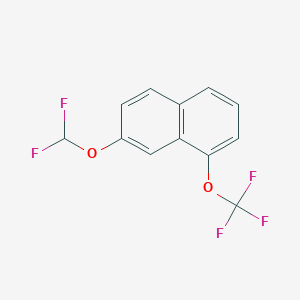
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
